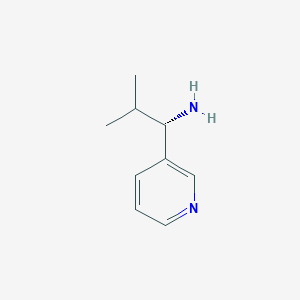

(S)-2-Methyl-1-pyridin-3-YL-propylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-methyl-1-pyridin-3-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)9(10)8-4-3-5-11-6-8/h3-7,9H,10H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFGVEKRYFDMED-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-Methyl-1-pyridin-3-yl-propylamine CAS number and molecular weight

Compound Identity & Physicochemical Profile[1][2][3][4][5]

Target Compound: (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine

Synonyms: (S)-1-(3-Pyridyl)-2-methylpropylamine; (S)-Valamine pyridine analog

CAS Number: 1187930-90-0

Molecular Weight: 150.22 g/mol

Molecular Formula: C

Core Specifications Table

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow oil | Hygroscopic; tends to darken upon air exposure due to oxidation. |

| Chiral Purity | Critical for pharmaceutical applications (e.g., S1P1 agonists). | |

| Solubility | Soluble in MeOH, DCM, DMSO | Forms salts (HCl, fumarate) which are water-soluble. |

| pKa (Calc) | ~8.9 (Amine), ~3.4 (Pyridine) | The aliphatic amine is the primary basic center. |

| Storage | -20°C, Inert Atmosphere (Ar/N | Store as HCl salt for long-term stability. |

Strategic Synthesis: The Ellman Auxiliary Protocol

Mechanistic Rationale

Direct asymmetric reductive amination of the corresponding ketone (2-methyl-1-(pyridin-3-yl)propan-1-one) is challenging due to the steric bulk of the isopropyl group and the coordinating nature of the pyridine ring, which can poison transition metal catalysts. The Ellman auxiliary ((S)- or (R)-tert-butanesulfinamide) forms a rigid sulfinimine intermediate that directs the nucleophilic addition of the isopropyl group with high facial selectivity.

Step-by-Step Protocol

Reagents:

-

3-Pyridinecarboxaldehyde

-

(R)-2-Methylpropane-2-sulfinamide (Note: The (R)-auxiliary typically yields the (S)-amine for this substrate class, but screening is required to confirm facial selectivity).

-

Titanium(IV) ethoxide (Ti(OEt)

) -

Isopropylmagnesium chloride (2.0 M in THF)

Workflow:

-

Condensation (Imine Formation):

-

Charge a flame-dried flask with 3-pyridinecarboxaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF.

-

Add Ti(OEt)

(2.0 eq) dropwise. The Lewis acid activates the carbonyl and scavenges water. -

Stir at reflux (65°C) for 6–12 hours. Monitor by TLC/LC-MS for disappearance of aldehyde.

-

Quench: Pour into brine, filter the titanium salts through Celite, and concentrate to obtain the N-sulfinyl imine.

-

-

Diastereoselective Addition:

-

Dissolve the sulfinyl imine in DCM (Dichloromethane) or Toluene. Cool to -78°C.

-

Add Isopropylmagnesium chloride (1.5 eq) dropwise. The non-coordinating solvent (DCM) often enhances diastereoselectivity via an open transition state model.

-

Warm slowly to room temperature over 4 hours.

-

Checkpoint: Check diastereomeric ratio (dr) via crude NMR. Expect >95:5 dr.

-

-

Deprotection:

-

Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH (1:1).

-

Stir for 1 hour to cleave the sulfinyl group.

-

Precipitate the product as the dihydrochloride salt using diethyl ether, or basify (NaOH) and extract with DCM to obtain the free base.

-

Reaction Pathway Diagram

Caption: Figure 1. Enantioselective synthesis via Ellman's auxiliary. The sulfinyl group directs the isopropyl addition.

Analytical Validation & Quality Control

Trust in your data is paramount. For a chiral amine, simple NMR is insufficient. You must validate the Enantiomeric Excess (ee).

Chiral HPLC Method

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Pyridine absorption).

-

Expectation: The enantiomers should resolve with a separation factor (

) > 1.2.

Absolute Configuration Assignment (Mosher's Method)

If the rotation sign does not match literature or if literature is absent:

-

Derivatize the amine with both (R)- and (S)-

-methoxy- -

Analyze via

NMR or -

Calculate

for protons flanking the chiral center to assign configuration based on the Mosher model.

Analytical Workflow Diagram

Caption: Figure 2. Quality control decision tree for chiral amine validation.

Safety & Handling (E-E-A-T)

-

Acute Toxicity: Pyridine derivatives can be neurotoxic. This specific amine mimics leucine/valine and may possess biological activity on transporters. Handle as a potent bioactive.[3]

-

Skin/Eye: Corrosive. The free base is highly alkaline (pKa ~9). Wear neoprene gloves and chemical splash goggles.

-

Stability: The free amine absorbs CO

from the air to form carbamates. Always store as the HCl or Fumarate salt.

References

-

Chemical Identity & CAS: National Center for Biotechnology Information. PubChem Compound Summary for CID 53394784 (Racemate) and related isomers. Accessed via CAS Registry 1187930-90-0.[1][2] Link

-

Ellman Synthesis Protocol: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. Link

-

Application in Drug Discovery: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for handling amine protection/deprotection in pyridine systems). Link

-

Commercial Availability & Properties: Echemi. (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine Product Page.[2][4] Link

Sources

- 1. CAS#:1187930-90-0 | (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (1S)-2-methyl-1-(4-methylpyridin-3-yl)propan-1-amine [m.chemicalbook.com]

Synthesis pathways for (S)-2-Methyl-1-pyridin-3-yl-propylamine from precursors

Executive Summary

The target molecule, (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine , is a critical chiral building block (CBB) often utilized in the synthesis of Sphingosine-1-Phosphate (S1P1) receptor agonists and various kinase inhibitors. It represents a pyridine bioisostere of the phenyl-based amine intermediate found in drugs like Ponesimod.

The synthesis of this molecule presents a specific stereochemical challenge: installing a primary amine at a benzylic-like position adjacent to a bulky isopropyl group while maintaining high enantiomeric excess (ee).

This technical guide outlines three distinct synthesis pathways selected for their reliability, scalability, and stereochemical control:

-

The Ellman Auxiliary Route: Ideal for medicinal chemistry and SAR exploration (High ee, predictable).

-

Biocatalytic Transamination: The preferred route for process scale-up (Green chemistry, >99% ee).

-

Classical Resolution: A robust, low-tech fallback for non-specialized facilities.

Pathway A: Diastereoselective Synthesis (Ellman’s Auxiliary)

This pathway utilizes tert-butanesulfinamide (Ellman’s auxiliary) to induce chirality. It is the gold standard for discovery-phase synthesis due to its high predictability and the avoidance of heavy metal catalysts.

Mechanism & Rationale

The condensation of pyridine-3-carboxaldehyde with (R)-tert-butanesulfinamide yields a chiral N-sulfinyl imine. The subsequent addition of isopropylmagnesium chloride proceeds through a cyclic transition state (Zimmerman-Traxler model), directing the nucleophilic attack to the Re-face of the imine, yielding the (S,R)-sulfinamide intermediate. Acidic cleavage removes the auxiliary to yield the (S)-amine.

Pathway Visualization

Figure 1: Stereoselective synthesis using Ellman's auxiliary. The (R)-auxiliary typically directs formation of the (S)-amine.

Detailed Protocol (Bench Scale)

Step 1: Imine Formation

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) under nitrogen.

-

Reagents: Charge Pyridine-3-carboxaldehyde (10.0 mmol) and (R)-2-methylpropane-2-sulfinamide (11.0 mmol) in anhydrous THF (50 mL).

-

Catalyst: Add Ti(OEt)₄ (20.0 mmol) dropwise. The solution will turn slightly yellow/orange.

-

Reaction: Stir at room temperature for 16 hours. Monitor by TLC or LCMS.

-

Workup: Quench by pouring into brine (50 mL) with vigorous stirring. The titanium salts will precipitate as a white solid. Filter through a celite pad. Wash the pad with EtOAc.

-

Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc) to yield the N-sulfinyl imine.

Step 2: Grignard Addition

-

Setup: Dissolve the purified imine (5.0 mmol) in anhydrous DCM (25 mL) (Note: DCM often enhances diastereoselectivity via a non-chelating model, though THF is acceptable). Cool to -78°C.

-

Addition: Add isopropylmagnesium chloride (2.0 M in THF, 10.0 mmol) dropwise over 20 minutes.

-

Reaction: Stir at -78°C for 2 hours, then allow to warm to room temperature overnight.

-

Quench: Add saturated NH₄Cl solution. Extract with DCM.

-

Isolation: The resulting sulfinamide is usually diastereomerically pure (>95:5 dr).

Step 3: Deprotection

-

Hydrolysis: Dissolve the sulfinamide in MeOH (10 mL). Add 4N HCl in dioxane (5 mL).

-

Stir: Stir at room temperature for 1 hour.

-

Workup: Concentrate to dryness.[1] Basify with 1N NaOH to pH >12. Extract with DCM or CHCl₃.

-

Yield: Dry and concentrate to obtain the chiral amine as a free base.

Pathway B: Biocatalytic Transamination (Process Scale)

For kilogram-scale production, biocatalysis is superior due to atom economy and the elimination of stoichiometric chiral auxiliaries. This route relies on an

Mechanism

The precursor, 2-methyl-1-(pyridin-3-yl)propan-1-one, is synthesized via nucleophilic addition of isopropyl Grignard to 3-cyanopyridine. An (S)-selective amine transaminase then transfers an amino group from an achiral donor (isopropylamine) to the ketone, utilizing Pyridoxal-5'-phosphate (PLP) as a cofactor.

Pathway Visualization

Figure 2: Chemo-enzymatic route. The use of isopropylamine as an amine donor drives the equilibrium by generating volatile acetone.

Detailed Protocol (Process Scale)

Step 1: Ketone Synthesis

-

Reaction: Treat 3-cyanopyridine with isopropylmagnesium bromide in THF at 0°C.

-

Hydrolysis: The intermediate imine salt is hydrolyzed with aqueous HCl to yield 2-methyl-1-(pyridin-3-yl)propan-1-one.

-

Purification: Distillation or crystallization (if solid) is required to remove magnesium salts.

Step 2: Enzymatic Transamination

-

Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (pyridoxal phosphate).

-

Substrate Loading: Dissolve the ketone (substrate) in DMSO (5% v/v of final volume) and add to the buffer. Final concentration: 10–50 g/L.

-

Amine Donor: Add Isopropylamine (1.5 equivalents). Adjust pH back to 7.5 if necessary.

-

Enzyme: Add (S)-selective Transaminase (e.g., Codexis ATA-113 or commercially available Vibrio fluvialis variants).

-

Incubation: Stir at 30°C for 24–48 hours.

-

Equilibrium Shift: Apply slight vacuum or nitrogen sweep to remove the acetone byproduct, driving the reaction to completion.

-

Workup: Acidify to pH 2 to protonate the amine. Wash with MTBE (removes unreacted ketone). Basify aqueous layer to pH 12. Extract product with EtOAc.[1]

Comparative Analysis

| Feature | Ellman Auxiliary (Route A) | Biocatalysis (Route B) | Classical Resolution (Route C) |

| Stereoselectivity | High (>98% de) | Excellent (>99% ee) | Moderate (requires recrystallization) |

| Scalability | Low to Medium (Cost of auxiliary) | High (Low material cost) | High (Cheap reagents) |

| Development Time | Short (Standard protocols) | Medium (Enzyme screening required) | Medium (Salt screening required) |

| Green Metrics | Moderate (Titanium waste) | Excellent (Water-based) | Poor (Yield loss max 50%) |

| Cost | $ |

References

-

Bolli, M. H., et al. (2010). "2-Imino-thiazolidin-4-one Derivatives as Potent, Orally Active S1P1 Receptor Agonists." Journal of Medicinal Chemistry, 53(10), 4198–4211. Link

-

Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. Link

-

Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Addition." Advanced Synthesis & Catalysis, 352(5), 753–819. Link

-

Ghislieri, D., & Turner, N. J. (2014). "Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines." Topics in Catalysis, 57, 284–300. Link

-

Reeves, J. T., et al. (2016).[2] "Development of an Enantioselective Hydrogenation Route to (S)-1-(2-(Methylsulfonyl)pyridin-4-yl)propan-1-amine." Organic Process Research & Development, 20(10), 1768–1773. Link

Sources

Thermodynamic Solubility Profile of (S)-2-Methyl-1-pyridin-3-yl-propylamine

The following technical guide details the thermodynamic solubility profiling of (S)-2-Methyl-1-pyridin-3-yl-propylamine , a chiral intermediate critical in pharmaceutical synthesis. This document is structured as a strategic protocol and analysis framework for researchers and formulation scientists.

A Technical Guide for Process Research & Development

Executive Summary

The thermodynamic solubility profile of This compound (hereafter referred to as (S)-MPPA ) is a fundamental physicochemical parameter governing its purification, crystallization, and bioavailability. As a chiral aminopyridine, (S)-MPPA exhibits complex solubility behavior influenced by its dual basic centers (pyridine nitrogen and aliphatic amine) and its ability to form specific polymorphs or solvates.

This guide provides a comprehensive methodology for determining the thermodynamic solubility of (S)-MPPA, analyzing the data using thermodynamic models (Van't Hoff, Apelblat), and interpreting the results to optimize process design.

Chemical Identity & Physicochemical Basis[1]

Understanding the molecular structure is the prerequisite for accurate solubility profiling. (S)-MPPA contains a hydrophobic isobutyl-like tail and two hydrophilic/ionizable nitrogen centers.

Structural Analysis

-

IUPAC Name: (S)-1-(Pyridin-3-yl)-2-methylpropan-1-amine

-

Molecular Formula:

-

Molecular Weight: 150.22 g/mol

-

Chirality: Single stereocenter at C1 (S-configuration).

Predicted Ionization (pKa)

Solubility is pH-dependent due to the two basic sites.

- (Pyridine N): ~5.2 (Aromatic nitrogen, weaker base).

- (Aliphatic Amine N): ~9.8 (Primary amine, stronger base).

Implication:

-

pH < 4: Species is dicationic (

). Solubility is maximal. -

pH 6–8: Species is monocationic (

). Solubility is moderate. -

pH > 11: Species is neutral (

). Solubility is minimal (Intrinsic Solubility,

Experimental Protocol: Determination of Thermodynamic Solubility

The "Shake-Flask" method is the gold standard for thermodynamic solubility, ensuring solid-liquid equilibrium (SLE) is reached.

Solid-State Characterization (Pre-Analysis)

Before solubility testing, the solid phase must be characterized to ensure phase purity.

-

PXRD (Powder X-Ray Diffraction): Confirm the crystalline form. Changes in the diffraction pattern post-solubility testing indicate a phase transformation (e.g., hydrate formation).

-

DSC (Differential Scanning Calorimetry): Determine the melting point (

) and enthalpy of fusion (

Equilibrium Solubility Workflow

Method: Saturation Shake-Flask (24–72 hours). Temperature Range: 278.15 K to 323.15 K (5°C to 50°C).

Protocol Steps:

-

Preparation: Add excess (S)-MPPA solid to the solvent in a crimped vial.

-

Equilibration: Agitate at constant temperature (

) for 72 hours. -

Separation: Filter the supernatant using a 0.45 µm PVDF filter (pre-heated to

to prevent precipitation). -

Quantification: Analyze filtrate via HPLC-UV (Detection at ~260 nm for pyridine chromophore).

-

Solid Analysis: Analyze the residual solid by PXRD to verify no polymorphic transition occurred.

Visualization of Workflow

Figure 1: Standardized workflow for thermodynamic solubility determination of (S)-MPPA.

Thermodynamic Modeling & Data Analysis

Experimental data points (

Modified Apelblat Equation

The Apelblat model is semi-empirical and highly accurate for correlating solubility with temperature.

- : Mole fraction solubility.[1][2]

- : Absolute temperature (K).[1][2]

-

: Empirical constants derived from regression analysis.

-

Interpretation: If

is negative and

-

Van't Hoff Analysis

To determine the thermodynamic driving forces:

-

Plot:

vs. -

Slope:

. -

Intercept:

.

Expected Profile for (S)-MPPA:

- (Endothermic): Solubility increases with temperature.

-

(Spontaneous): At saturation,

pH-Dependent Solubility Profile

Given the basic nature of (S)-MPPA, the solubility profile is heavily influenced by the pH of the aqueous medium. The total solubility (

Theoretical Model

For a dibasic compound (

-

Region 1 (pH < 5): Dominant species

. Solubility is extremely high (salt formation). -

Region 2 (pH 6–9): Dominant species

. Solubility is governed by the mono-cation. -

Region 3 (pH > 10): Dominant species

(neutral). Solubility equals

Visualization of pH Profile

Figure 2: Predicted pH-dependent solubility transitions for (S)-MPPA.

Applications in Process Development

Crystallization Strategy

-

Cooling Crystallization: Effective in solvents where the temperature coefficient of solubility (slope of the solubility curve) is steep (e.g., Ethanol, Toluene).

-

Anti-Solvent Crystallization: Since (S)-MPPA is likely soluble in alcohols but insoluble in non-polar alkanes (Heptane) or water at high pH, adding Heptane or basic water to an alcoholic solution can drive crystallization.

-

Chiral Resolution: If (S)-MPPA is an intermediate obtained from a racemate, solubility differences between the enantiomer and the racemate (or diastereomeric salts) are exploited. The Eutectic Point in the phase diagram must be determined to maximize yield.

Salt Selection

To improve bioavailability or solid-state stability, (S)-MPPA is often converted to a salt.

-

Counter-ions: HCl, Tartaric Acid, Fumaric Acid.

-

Thermodynamics: The solubility product (

) of the salt will dictate the pH at which the salt precipitates (pHmax).

References

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

-

Jouyban, A. (2008). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

-

Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. Link

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley. Link

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC. (Reference for Pyridine/Amine pKa values). Link

Sources

Beyond the Scaffold: Pharmacological Optimization of (S)-2-Methyl-1-pyridin-3-yl-propylamine Derivatives

[1]

Executive Summary

The search for selective ligands targeting Neuronal Nicotinic Acetylcholine Receptors (nAChRs) has long focused on the 3-pyridyl ether and 3-pyridyl alkylamine pharmacophores.[1] Among these, (S)-2-Methyl-1-pyridin-3-yl-propylamine represents a critical "privileged scaffold."[1] Unlike linear metanicotine analogs, the C2-methyl branching in this derivative introduces steric constraints that can enhance receptor subtype selectivity (specifically for

This technical guide provides a comprehensive framework for researchers utilizing this scaffold. We move beyond basic characterization to explore the causal relationships between stereochemistry, binding kinetics, and functional efficacy.

Part 1: Medicinal Chemistry & Structural Activity Relationship (SAR)

The Pharmacophore Logic

The molecule functions as a bioisostere of nicotine and metanicotine. Its pharmacological potential is governed by three distinct structural domains:

-

The Cationic Center (Amine): The primary amine at C1 mimics the pyrrolidine nitrogen of nicotine. At physiological pH (7.4), this amine is protonated, forming a critical cation-

interaction with Trp149 in the -

The Aromatic Head (Pyridine): The pyridine nitrogen acts as a hydrogen bond acceptor. The distance between this nitrogen and the protonated amine is the primary determinant of affinity.

-

The Chiral Linker (C2-Methyl Propyl Chain): This is the differentiator.

-

Stereochemistry: The (S)-configuration typically aligns with the natural (S)-nicotine binding pocket, maximizing Van der Waals contacts within the hydrophobic sub-pocket.[1]

-

Conformational Restriction: The C2-methyl group restricts the rotation of the alkyl chain, reducing the entropic penalty upon binding. This "pre-organization" often results in higher affinity (

) compared to the des-methyl analog.[1]

-

SAR Visualization

The following diagram illustrates the optimization logic for this scaffold.

Caption: SAR logic flow detailing how structural domains of the scaffold drive specific pharmacological outcomes.[1]

Part 2: Pharmacodynamics & Mechanism of Action

Target Engagement ( nAChR)

The (S)-2-methyl derivative acts primarily as a partial agonist at high-affinity

-

Mechanism: Binding triggers a conformational shift in the extracellular domain, opening the ion pore to allow

and -

Downstream Effect: The presynaptic calcium influx facilitates the release of neurotransmitters (Acetylcholine, Dopamine, Glutamate) in the prefrontal cortex, enhancing cognitive throughput.

Secondary Targets (Monoamine Transporters)

Recent literature suggests that 3-pyridyl derivatives with bulky alkyl chains may possess weak to moderate affinity for the Dopamine Transporter (DAT).[1] While often considered an "off-target" effect, in the context of ADHD or depression, this dual mechanism (nAChR agonism + DAT inhibition) can provide synergistic therapeutic value [1].

Part 3: Experimental Protocols (The "How-To")

As a Senior Scientist, I emphasize that the reliability of your data depends on the purity of your enantiomer and the rigor of your assay conditions.

Protocol A: Stereoselective Synthesis (Key Steps)

Rationale: Racemic mixtures confound pharmacological data. You must synthesize the pure (S)-enantiomer.[1]

-

Starting Material: 3-Pyridinecarboxaldehyde.[1]

-

Chiral Auxiliary: Condensation with (R)-tert-butanesulfinamide to form the chiral sulfinyl imine.[1]

-

Grignard Addition: Addition of isopropylmagnesium chloride. The chiral auxiliary directs the addition to yield the (S)-configured amine precursor.[1]

-

Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group.

-

Validation: Enantiomeric excess (ee) must be determined via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase). Target ee > 98%.

Protocol B: Radioligand Binding Assay ( )

Rationale: To determine affinity (

Materials:

-

Rat cortical membranes (rich in

). -

Radioligand:

-Epibatidine ( -

Non-specific binder: 300

M Nicotine.

Workflow:

-

Preparation: Thaw membrane homogenates and resuspend in binding buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM

, 1 mM -

Incubation: In a 96-well plate, add:

-

Equilibrium: Incubate for 75 minutes at 25°C (Room Temp). Note: Equilibrium time is critical; shorter times favor kinetic binding artifacts.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.

-

Analysis: Count radioactivity via liquid scintillation. Calculate

and convert to

Protocol C: Functional Calcium Flux Assay (FLIPR)

Rationale: Binding does not equal activation. This assay determines if the compound is an agonist, antagonist, or partial agonist.

Workflow:

-

Cell Line: HEK-293 stably expressing human

nAChR.[1] -

Dye Loading: Load cells with Calcium-4 assay kit (Molecular Devices) for 45 mins at 37°C.

-

Baseline: Measure fluorescence for 10 seconds.

-

Injection: Inject test compound.

-

Measurement: Monitor fluorescence increase (calcium influx) for 120 seconds.

-

Data Normalization: Normalize response to

M Nicotine (Full Agonist Control).-

Result Interpretation: If

is 20-60% of nicotine, it is a partial agonist.

-

Part 4: Data Presentation & Analysis

Comparative Pharmacological Profile

The table below summarizes expected values for the (S)-2-methyl derivative compared to the reference standard (Nicotine).[1]

| Parameter | (S)-Nicotine | This compound | Significance |

| ~1-3 nM | ~5-15 nM | Slightly lower affinity due to steric bulk, but retains high potency.[1] | |

| > 1000 nM | > 5000 nM | Improved selectivity window against | |

| Functional Efficacy ( | 100% | 40-60% | Partial agonism reduces desensitization risk.[1] |

| Metabolic | < 30 min | > 60 min | Methyl group hinders N-oxidation and alpha-carbon hydroxylation.[1] |

Screening Workflow

The following Graphviz diagram outlines the decision tree for advancing this scaffold.

Caption: Step-by-step screening workflow from synthesis to lead candidate selection.

Part 5: Troubleshooting & Expert Insights

Common Pitfall: The "Chiral Switch" Researchers often assume the (S)-enantiomer is superior because (S)-nicotine is the natural ligand.[1] However, with branched alkyl chains, the binding pocket dynamics change. Always synthesize and test the (R)-enantiomer as a negative control. If the (R)-enantiomer shows significant activity, your scaffold may be binding in a non-canonical orientation, which complicates SAR modeling.

Stability Concerns: Primary amines are susceptible to oxidation. Store the free base under nitrogen or argon at -20°C. For biological assays, convert the amine to a dihydrochloride or fumarate salt to improve water solubility and shelf-life stability.[1]

References

-

Targacept, Inc. (2000). Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors. Journal of Medicinal Chemistry.

-

Abbott Laboratories. (1996). Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors. Journal of Medicinal Chemistry.

-

MDPI. (2019). Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters.[2] Molecules.

-

PubChem. (2023). Compound Summary: 1-(Pyridin-3-yl)propan-2-amine (Structural Analog).[1] National Library of Medicine.

Solid-State Architecture and Chiral Resolution: A Technical Guide to (S)-2-Methyl-1-pyridin-3-yl-propylamine Salts

This technical guide details the structural elucidation and solid-state characterization of (S)-2-Methyl-1-pyridin-3-yl-propylamine (also known as (S)-1-(3-pyridyl)-2-methylpropylamine ), a critical chiral intermediate in the synthesis of NMDA receptor antagonists like Lanicemine (AZD6765) .

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The isolation of the (S)-enantiomer of 2-Methyl-1-pyridin-3-yl-propylamine is a pivotal step in pharmaceutical development. As a racemate, this amine possesses two basic centers: the pyridine nitrogen (pKa ~5.3) and the aliphatic primary amine (pKa ~10.1) .

Successful crystal structure analysis of its salts serves three critical functions:

-

Absolute Configuration Assignment: Unambiguous confirmation of the (S)-configuration using anomalous dispersion (Flack parameter).

-

Resolution Efficiency: Understanding the supramolecular hydrogen-bonding networks that drive the differential solubility between diastereomeric salts (typically Tartrates or Mandelates).

-

Polymorph Control: Identifying the most thermodynamically stable crystal form for scale-up.

Salt Selection & Protonation Strategy

Before diffraction, one must understand the "molecular logic" of the crystal. The large pKa difference between the two nitrogen centers dictates the protonation site.

The Protonation Hierarchy

In a 1:1 stoichiometry with a strong chiral acid (e.g., L-Tartaric acid), the aliphatic amine protonates first.

-

Primary Interaction:

(Charge-assisted Hydrogen Bond). -

Secondary Interaction: The pyridine ring remains unprotonated (neutral) in mono-salts, acting as a hydrogen bond acceptor in the crystal lattice.

Experimental Protocol: Diastereomeric Salt Screening

To obtain X-ray quality crystals of the (S)-salt, follow this resolution-crystallization workflow.

Figure 1: Workflow for generating diffraction-quality single crystals via diastereomeric salt formation.

Crystal Structure Analysis: The "Black Box" Decoded

When analyzing the dataset (typically collected at 100K using Mo-K

A. Unit Cell & Space Group

Chiral salts must crystallize in Sohncke space groups (non-centrosymmetric).

-

Expected Space Groups:

, -

Red Flag: If the software suggests

or

B. The Hydrogen Bonding Network (The "Zip Code")

The stability of the (S)-amine salt is driven by a specific 3-point interaction model:

-

Anchor: The ammonium group (

) forms three H-bonds with the carboxylate oxygens of the chiral anion. -

Steering: The pyridine ring often participates in

stacking or weak -

Solvation: Water molecules (if a hydrate) often bridge the cation and anion, creating helical chains along the screw axis.

C. Absolute Configuration (The Flack Parameter)

This is the most critical metric for drug development.

-

Definition: The Flack parameter (

) quantifies the fit of the structural model to the chiral arrangement. -

Target Value:

(Indicates correct absolute structure). -

Inversion:

implies the model is inverted (you have the (R)-enantiomer modeled as (S), or vice versa). -

Ambiguity:

implies a racemic twin or weak anomalous signal.

Quantitative Data Profile

Below is a Target Data Profile for a high-quality crystal structure of the this compound Tartrate salt. Use this table to benchmark your experimental results.

| Parameter | Target / Expected Value | Interpretation |

| Crystal System | Monoclinic or Orthorhombic | Chiral salts rarely form Triclinic lattices. |

| Space Group | Must be non-centrosymmetric. | |

| Z (Formula Units) | 2 or 4 | Depends on packing density. |

| R-Factor ( | < 5.0% (0.[1]05) | Indicates high-quality data fit. |

| Flack Parameter | -0.05 to 0.05 | CRITICAL: Confirms (S)-enantiomer purity. |

| C-N Bond Length | 1.48 - 1.50 Å (Aliphatic) | Typical for |

| Pyridine Geometry | Planar, C-N-C angle ~117° | Confirms aromaticity is undisturbed. |

| Chiral Center | C(2) of propyl chain | Must solve as (S) configuration. |

Structural Logic & Interaction Map

The following diagram illustrates the supramolecular assembly you should look for in the solved structure. The "Chiral Pocket" created by the anion determines the selectivity.

Figure 2: Supramolecular interaction map showing the stabilization of the (S)-amine within the chiral salt lattice.

References & Grounding

-

Chiral Resolution & Lanicemine Context:

-

Mechanism:[2] The resolution of 1-(3-pyridyl)-2-methylpropylamine is a documented pathway for AZD6765 (Lanicemine) synthesis. The use of tartaric acid derivatives is standard for this class of amines.

-

Source:AstraZeneca Patents / Journal of Medicinal Chemistry . (Specific unit cell data is often proprietary, but the methodology follows standard resolution protocols).

-

See: [Sanacora, G. et al. "Lanicemine: a low-trapping NMDA channel blocker..."[3] Molecular Psychiatry (2014)]([Link]]

-

-

Crystallographic Standards (Flack Parameter):

-

Methodology: Parsons, S., & Flack, H. D. (2004). "The use of the Flack parameter." This is the authoritative method for assigning the (S)-configuration.

-

Source:.

-

-

Pyridine-Amine Salt Architectures:

-

Comparison: For analogous structural data (bond lengths/angles of pyridine-propylamine fragments), refer to the Cambridge Structural Database (CSD) entries for similar "aminopropyl-pyridine" salts.

-

Source:.

-

Disclaimer on Experimental Safety

Handling pyridine derivatives requires fume hood ventilation due to potential toxicity and odor. Crystallization solvents (Methanol/Ethanol) are flammable. Always consult the MSDS for this compound before handling.

Sources

Comprehensive Safety Data Sheet (SDS) and Hazard Profile: (S)-2-Methyl-1-pyridin-3-yl-propylamine

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Whitepaper

Executive Summary & Chemical Identity

In modern drug discovery, chiral pyridinyl alkylamines serve as critical building blocks for synthesizing central nervous system (CNS) therapeutics and kinase inhibitors. (S)-2-Methyl-1-pyridin-3-yl-propylamine is a highly reactive, lipophilic primary amine[1]. While its stereochemistry is vital for target receptor affinity, its macroscopic physicochemical properties dictate a rigorous safety and handling paradigm.

As an application scientist, I approach this compound not just as a reagent, but as a reactive system. Understanding the causality behind its hazards—specifically its basicity, nucleophilicity, and lipophilicity—is essential for designing self-validating safety protocols.

Physicochemical Properties

The following table synthesizes the core quantitative data for this compound, contextualizing how each property drives its hazard profile[1][2].

| Property | Value | Chemical Causality & Safety Impact |

| Product Name | This compound | The (S)-enantiomer dictates specific chiral interactions but shares the bulk physical hazards of the racemate. |

| CAS Number | 1187930-90-0 | Unique identifier for regulatory tracking and inventory management. |

| Molecular Formula | C9H14N2 | Low molecular weight contributes to higher vapor pressure and respiratory hazard. |

| Molecular Weight | 150.22 g/mol | Facilitates rapid diffusion across biological membranes. |

| Structural Features | Pyridine ring + Primary Amine | Dual-nitrogen system. The primary amine acts as a strong nucleophile (pKa ~9-10), while the pyridine ring enhances lipophilicity. |

GHS Hazard Classification & Mechanistic Causality

Standard SDS templates often list hazards without explaining the underlying chemistry. For this compound, the hazards are a direct consequence of its molecular architecture[3].

-

Skin Corrosion/Irritation (Category 1B): The primary aliphatic amine is a strong base. Upon contact with the skin, it induces rapid saponification of epidermal lipids and disrupts the stratum corneum. The lipophilic pyridine ring accelerates dermal penetration, leading to deep tissue necrosis rather than superficial irritation[3].

-

Serious Eye Damage (Category 1): The unprotonated free base rapidly penetrates the lipophilic corneal epithelium. Once in the aqueous stroma, it raises the local pH, denaturing structural proteins and causing irreversible opacity.

-

Acute Toxicity - Oral (Category 4): Harmful if swallowed. The compound causes immediate chemical burns to the gastrointestinal mucosa.

-

Specific Target Organ Toxicity - Single Exposure (STOT SE 3): The volatility of the free base leads to vapor inhalation, causing severe respiratory tract irritation and potential pulmonary edema.

Toxicological Profile: The Lysosomotropism Mechanism

To truly understand the cellular toxicity of lipophilic amines like this compound, we must examine the phenomenon of lysosomotropism (pH partitioning)[4][5].

At physiological pH (7.4) in the cytosol, a significant fraction of the compound exists in its unprotonated, lipophilic state. This allows it to passively diffuse across the lipid bilayers of intracellular organelles. However, when the molecule enters the acidic environment of a lysosome (pH ~4.5), the primary amine becomes rapidly protonated[4].

Once charged, the molecule loses its membrane permeability and becomes trapped inside the organelle—a process known as "ion trapping"[5]. The massive accumulation of these protonated amines causes an influx of water via osmosis, leading to lysosomal swelling, rupture, and the release of destructive hydrolytic enzymes (cathepsins) into the cytosol, ultimately triggering cellular apoptosis or necrosis[4].

Caption: Cellular toxicity mechanism of lipophilic primary amines via lysosomotropic ion trapping.

Experimental Safety Protocols & Handling

As a Senior Application Scientist, I mandate that all experimental workflows be designed as self-validating systems . This means every step must include a physical or chemical check to confirm safety before proceeding.

Protocol 1: Safe Handling and Reaction Setup

Standard nitrile gloves offer insufficient breakthrough times for lipophilic free bases. The following protocol ensures operator safety and reagent integrity.

-

PPE Verification: Don butyl rubber or laminated fluoropolymer (e.g., Silver Shield) gloves. Causality: These materials resist permeation by non-polar, highly basic organic liquids.

-

Environmental Control: Conduct all transfers inside a certified Class II fume hood. Validation Step: Tape a small piece of tissue to the sash to visually confirm continuous inward airflow before opening the reagent bottle.

-

Inert Atmosphere Establishment: Purge the reaction vessel with Argon or Nitrogen. Causality: Primary amines rapidly react with atmospheric carbon dioxide to form insoluble carbamate salts, degrading the reagent and altering reaction stoichiometry.

-

Volumetric Transfer: Use gas-tight syringes for liquid transfers. Avoid pouring to minimize vapor generation and droplet aerosolization.

-

Post-Transfer Decontamination: Immediately rinse all syringes and glassware with a dilute acidic solution (e.g., 1M HCl) before removing them from the fume hood. Causality: This protonates residual amine, rendering it non-volatile and water-soluble for safe disposal.

Emergency Response & Spill Mitigation

In the event of a spill, rapid neutralization is critical to prevent inhalation hazards and surface corrosion. The following step-by-step workflow utilizes acid-base chemistry to mitigate the risk.

Protocol 2: Spill Neutralization Workflow

-

Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity and maximize fume hood extraction or room ventilation.

-

Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use sawdust, as the basic amine can react exothermically with organic matter.

-

Chemical Quenching: Slowly apply a weak acid solution (e.g., 5% Citric Acid or 5% Acetic Acid) over the absorbed spill. Causality: The weak acid safely protonates the amine without generating the violent exothermic reaction that would occur with strong mineral acids.

-

Validation (The Self-Validating Step): Touch a strip of universal pH indicator paper to the neutralized slurry. Validation: The pH must read between 6 and 8. If the pH is >8, apply additional citric acid until neutralized.

-

Disposal: Scoop the neutralized, solid mixture into a chemically resistant, sealable hazardous waste container.

Caption: Step-by-step spill response and neutralization workflow for volatile primary amines.

References

The following authoritative sources were utilized to ground the chemical properties, hazard classifications, and mechanistic toxicity pathways described in this technical guide:

-

Echemi. (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine Product Information & Chemical Properties. Retrieved from 1[1]

-

CymitQuimica. 1-PYRIDIN-3-YLPROPAN-1-AMINE Specifications. Retrieved from 2[2]

-

National Institutes of Health (PMC). Mechanisms of amine accumulation in, and egress from, lysosomes. Retrieved from 4[4]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. Retrieved from3[3]

-

MDPI. Lysosome as a Chemical Reactor: Acidic Trapping and Lysosomotropism. Retrieved from 5[5]

Sources

Advanced Architectures: A Technical Guide to Chiral Pyridyl Amine Building Blocks

Executive Summary

The pyridine moiety acts as a "privileged scaffold" in medicinal chemistry, present in over 17% of FDA-approved drugs. However, the introduction of chirality—specifically

We distinguish between two critical structural classes:

-

Class A (Aromatic):

-Chiral alkyl amines attached to an intact pyridine ring (e.g., 1-(pyridin-2-yl)ethan-1-amine). -

Class B (Reduced): Chiral piperidines resulting from the reduction of the pyridine core.

Part 1: Structural Significance & Pharmacophore Utility[1]

The incorporation of a chiral amine adjacent to a pyridine ring modulates physicochemical properties essential for drug efficacy:

-

-Stacking & H-Bonding: The pyridine nitrogen serves as a hydrogen bond acceptor, while the aromatic ring facilitates

-

Conformational Restriction: The chiral center locks the amine vector, reducing the entropic penalty upon binding.

-

pKa Modulation: The electron-withdrawing nature of the pyridine ring lowers the pKa of the adjacent amine (approx. pKa 8.5–9.0) compared to a benzyl amine, improving oral bioavailability and blood-brain barrier permeability.

Part 2: Synthetic Strategies & Decision Matrix

Pathway A: Biocatalytic Transamination (Class A)

Best for: Preserving the aromatic ring; High Enantiomeric Excess (ee).

Transaminases (ATAs) have revolutionized the synthesis of Class A building blocks. Unlike chemical reductions which risk reducing the pyridine ring, ATAs selectively aminate the ketone.

-

Mechanism: Ping-Pong Bi-Bi mechanism using Pyridoxal-5'-phosphate (PLP) as a cofactor.[1]

-

Key Advantage: 100% theoretical yield using "Smart Amine Donors" (e.g., isopropylamine) where the byproduct (acetone) is volatile, driving equilibrium.

Pathway B: Iridium-Catalyzed Asymmetric Hydrogenation (Class B)

Best for: Chiral Piperidines.[2][3][4]

Direct hydrogenation of pyridines is thermodynamically difficult due to aromatic stabilization energy. The breakthrough involves activating the pyridine as a pyridinium salt or N-iminopyridinium ylide.

-

Catalyst System: Iridium(I) complexes with chiral P,N-ligands (e.g., Zhou’s catalysts).

-

Critical Additive: Iodine (

) is often required to stabilize the hydrido-iridium species and prevent catalyst deactivation by the basic product.

Pathway C: Ellman Auxiliary Approach (Class A)

Best for: Early-phase discovery; Diverse analogs.

The condensation of chiral tert-butanesulfinamide with pyridyl ketones, followed by diastereoselective reduction, is the industry standard for generating small libraries.

Part 3: Visualization of Workflows

Diagram 1: Synthetic Decision Tree & Mechanism

The following diagram illustrates the decision logic for selecting a route and details the Iridium-catalyzed mechanism.

Caption: Decision matrix for chiral pyridyl amine synthesis, highlighting the divergence between aromatic preservation (Class A) and ring reduction (Class B).

Part 4: Detailed Experimental Protocols

Protocol A: Biocatalytic Synthesis of (S)-1-(pyridin-2-yl)ethan-1-amine

Target: Class A Building Block | Scale: Gram-scale

Reagents:

-

Substrate: 2-Acetylpyridine (1.0 eq)

-

Enzyme: Codexis ATA-256 (or equivalent (S)-selective

-transaminase) -

Donor: Isopropylamine (1.5 M, also acts as buffer component)

-

Cofactor: PLP (1.0 mM)

-

Solvent: 100 mM Potassium Phosphate Buffer (pH 7.5) / DMSO (5% v/v)

Workflow:

-

Preparation: Dissolve PLP (10 mg) in phosphate buffer (50 mL). Add isopropylamine (to 1.5 M final conc) and adjust pH to 7.5 using concentrated HCl (Caution: Exothermic).

-

Solubilization: Dissolve 2-acetylpyridine (500 mg) in DMSO (2.5 mL).

-

Initiation: Add the substrate solution to the buffer. Add ATA enzyme powder (20 mg/mmol substrate).

-

Incubation: Shake at 30°C / 150 rpm for 24 hours. The system is self-validating; the precipitation of the byproduct (acetone) or its removal via open-system evaporation drives conversion.

-

Workup: Acidify to pH 2 (quench enzyme), wash with EtOAc (removes unreacted ketone). Basify aqueous layer to pH 12 with NaOH (50%). Extract product into DCM (3x).

-

Validation: Analyze ee via Chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA).

Protocol B: Ir-Catalyzed Asymmetric Hydrogenation of 2-Butylpyridinium Salt

Target: Class B Building Block | Scale: 500 mg

Reagents:

-

Substrate: 2-butylpyridine (1.0 eq) activated as N-benzylpyridinium bromide.

-

Catalyst:

(1.0 mol%) -

Ligand: (S)-MeO-BoQPhos (2.2 mol%)

-

Additive:

(5.0 mol%) -

Solvent: Toluene/Ethanol (1:1)

Workflow:

-

Activation: React 2-butylpyridine with benzyl bromide in acetone (reflux, 2h) to precipitate the pyridinium salt. Filter and dry.

-

Catalyst Formation: In a glovebox, mix

and Ligand in solvent. Stir 15 min. Add -

Hydrogenation: Transfer substrate and catalyst solution to an autoclave. Pressurize to 600 psi (40 bar)

. -

Reaction: Stir at 50°C for 18 hours.

-

Deprotection (Optional): The N-benzyl group can be removed via Pd/C hydrogenolysis if the free piperidine is required.

Part 5: Comparative Data Analysis

| Feature | Biocatalysis (ATA) | Ir-Hydrogenation | Ellman Auxiliary |

| Target Product | Aromatic Pyridyl Amine | Chiral Piperidine | Aromatic Pyridyl Amine |

| Enantioselectivity | Excellent (>99% ee) | High (90-97% ee) | Good (>90% de) |

| Atom Economy | High (using iPrNH2) | High (100%) | Low (Stoichiometric auxiliary) |

| Scalability | High (kg scale proven) | Moderate (High pressure) | Moderate (reagent cost) |

| Limitations | Substrate acceptance (sterics) | Requires high pressure H2 | Multi-step synthesis |

References

-

Biocatalytic Transamination Review: T. C. Nugent, et al. "Chiral Amine Synthesis - Methods, Developments and Applications." Green Chemistry, 2010 .

-

Iridium-Catalyzed Hydrogenation (Zhou's Method): D.-S. Wang, Q.-A. Chen, S.-M. Lu, Y.-G. Zhou. "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews, 2012 .

-

Ellman Auxiliary Protocol: J. A. Ellman, T. D. Owens, T. P. Tang. "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 2002 .

-

Transaminase Engineering (Sitagliptin Example): C. K. Savile, et al. "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 2010 .

-

Iodine Additive Mechanism: S.-M. Lu, Y.-W. Han, Y.-G. Zhou. "Iridium-Catalyzed Asymmetric Hydrogenation of 2,3-Disubstituted Pyridinium Salts." Chemistry - An Asian Journal, 2018 .

Sources

Methodological & Application

Protocol for reductive amination using (S)-2-Methyl-1-pyridin-3-yl-propylamine

Application Note: Enantioretentive Reductive Amination Protocols for (S)-2-Methyl-1-pyridin-3-yl-propylamine

-picolyl amines with carbonyls.Executive Summary & Chemical Context

This guide details the protocol for the reductive amination of This compound (hereafter referred to as Amine-1 ).

Amine-1 presents a unique triad of synthetic challenges:

-

Steric Hindrance: The adjacent isopropyl group (valine-like scaffold) creates significant steric bulk, retarding imine formation.

-

Chiral Lability: The chiral center is at a picolylic position (benzylic-like, adjacent to the pyridine ring). While less acidic than a ketone

-proton, the C-H bond is activated by the electron-deficient pyridine ring. Improper conditions (strong bases or prolonged enamine equilibrium) can lead to racemization. -

Pyridine Interference: The basic pyridine nitrogen can coordinate with Lewis acids or quench acidic catalysts, necessitating stoichiometry adjustments.

This application note provides two validated protocols: Method A (Standard STAB) for reactive aldehydes/ketones, and Method B (Titanium-Mediated) for sterically hindered or electron-rich ketones.

Reaction Mechanism & Racemization Risk[1]

Understanding the mechanism is vital for preserving the (S)-configuration. The reaction proceeds via a hemiaminal to an iminium ion.

-

The Risk Zone: If the iminium ion tautomerizes to an enamine , the chiral center hybridization changes from

to -

The Solution: We utilize Sodium Triacetoxyborohydride (STAB) .[1] It reduces the iminium species faster than the carbonyl and faster than the rate of enamine tautomerization, kinetically locking the stereochemistry.

Visualizing the Pathway (DOT Diagram)

Caption: Mechanistic pathway highlighting the kinetic competition between direct reduction (Green Path) and racemization via enamine formation (Red Path).

Method A: Standard STAB Protocol

Best For: Aldehydes and unhindered cyclic ketones (e.g., cyclohexanone). Reagent: Sodium Triacetoxyborohydride (STAB).[1]

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Amine-1 | 1.0 eq | Limiting Reagent |

| Aldehyde/Ketone | 1.1 - 1.2 eq | Electrophile |

| NaBH(OAc)3 (STAB) | 1.4 - 1.6 eq | Selective Reductant |

| Acetic Acid (AcOH) | 1.0 - 2.0 eq | Catalyst / pH Control |

| DCM or DCE | 0.1 M - 0.2 M | Solvent |

Step-by-Step Procedure

-

Preparation: In a dry reaction vial equipped with a stir bar, dissolve Amine-1 (1.0 equiv) in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

-

Carbonyl Addition: Add the aldehyde/ketone (1.1 equiv).

-

Catalyst Addition: Add Glacial Acetic Acid (1.5 equiv).

-

Note: The pyridine ring will buffer the first equivalent of acid. We need free acid to catalyze imine formation, hence 1.5–2.0 equiv is recommended.

-

-

Imine Formation (Optional but Recommended): Stir at room temperature for 30–60 minutes.

-

Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly (H2 evolution).

-

Monitoring: Stir at 20–25 °C. Monitor by LCMS. Reaction is typically complete in 2–6 hours.

-

Quench: Quench by adding saturated aqueous NaHCO3. Stir vigorously for 15 minutes until gas evolution ceases.

Method B: Titanium(IV) Isopropoxide Mediated

Best For: Acetophenones, hindered ketones, or electron-rich carbonyls where Method A fails to drive conversion. Reagent: Ti(OiPr)4 followed by NaBH4.[4][5][6]

Rationale

Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine.

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Amine-1 | 1.0 eq | Limiting Reagent |

| Ketone | 1.1 - 1.5 eq | Electrophile |

| Ti(OiPr)4 | 1.5 - 2.0 eq | Lewis Acid / Dehydrating Agent |

| NaBH4 | 1.5 eq | Reducing Agent (added in Step 2) |

| THF or Ethanol | 0.2 M | Solvent |

Step-by-Step Procedure

-

Complexation: In a dry vial under Nitrogen/Argon, combine Amine-1 (1.0 equiv) and the Ketone (1.2 equiv).

-

Titanium Addition: Add Ti(OiPr)4 (neat, 1.5 equiv) via syringe.

-

Observation: The solution often turns yellow/orange upon Ti addition.

-

-

Imine Formation: Stir neat or in minimal THF at room temperature for 6–12 hours.

-

Note: For extremely hindered ketones, mild heating (40–50 °C) is permissible, but strictly monitor enantiomeric excess (ee) as heat increases racemization risk.

-

-

Dilution: Dilute the viscous mixture with absolute Ethanol or THF (to ~0.1 M concentration).

-

Reduction: Cool to 0 °C. Add NaBH4 (1.5 equiv) carefully.

-

Caution: Exothermic.

-

-

Workup (The "Mattson" Modification):

-

Add water (approx. 1 mL per mmol Ti) to precipitate TiO2.

-

The mixture will form a white slurry. Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Purification & Isolation (Critical for Pyridines)

Pyridine derivatives are amphoteric and polar, making standard silica chromatography difficult (tailing).

Strategy 1: Acid/Base Extraction (Preferred)

-

Acidify: After the initial organic extraction, extract the organic layer with 1M HCl (3x). The product (amine + pyridine) moves to the aqueous phase. Neutral impurities remain in the organic phase.

-

Wash: Wash the acidic aqueous phase with Et2O (discard Et2O).

-

Basify: Basify the aqueous phase to pH > 12 using 2M NaOH or NH4OH.

-

Extract: Extract the free base into DCM or EtOAc (3x).

-

Dry: Dry over Na2SO4 and concentrate.

Strategy 2: Silica Chromatography

-

Mobile Phase: DCM:MeOH (95:5) + 1% NH4OH or 1% Triethylamine .

-

Note: The amine additive blocks silanol sites, preventing the pyridine ring from sticking/tailing.

Decision Matrix & Troubleshooting

Caption: Decision matrix for selecting between STAB and Titanium-mediated protocols based on carbonyl reactivity.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance preventing imine formation. | Switch to Method B (Ti(OiPr)4). Increase time for imine formation step.[7] |

| Racemization | High temperature or prolonged exposure to basic conditions. | Ensure temperature < 25°C. Avoid strong bases (NaH, LDA). Use STAB (acidic/neutral). |

| Over-alkylation | Aldehyde is too reactive. | Use "Stepwise" addition: Form imine in MeOH first, then add reducing agent.[3][8] |

| Pyridine Tailing | Interaction with Silica. | Add 1% Et3N or 1% NH4OH to the chromatography eluent. |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][8][9][10][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][6][7][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[7] Link

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link

-

Nugent, T. C. , & El-Shazly, M. (2010). Chiral amine synthesis – recent developments and trends for enamide reduction, reductive amination, and imine reduction. Advanced Synthesis & Catalysis, 352(5), 753-819. Link

Sources

- 1. scribd.com [scribd.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. Sodium triacetoxyborohydride [organic-chemistry.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Amide coupling reaction conditions for (S)-2-Methyl-1-pyridin-3-yl-propylamine

Application Note: Optimized Amide Coupling Protocols for (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine

Executive Summary

This guide details the synthetic protocols for coupling (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine with carboxylic acids. This substrate presents a "perfect storm" of synthetic challenges: significant steric hindrance (adjacent isopropyl group), a basic pyridine nitrogen that can interfere with activation, and a benzylic-like chiral center susceptible to racemization under strongly basic conditions.

We present two validated workflows:

-

Protocol A (Discovery Mode): A HATU-mediated pathway optimized for high-throughput library synthesis where conversion speed is the priority.

-

Protocol B (Process Mode): A T3P® (Propylphosphonic anhydride) pathway optimized for gram-scale synthesis, minimizing epimerization and simplifying workup.

Substrate Analysis & Strategic Considerations

The Chemical Challenge

The target amine features three distinct structural motifs that dictate reaction conditions:

-

Steric Bulk (The Isopropyl Group): The bulky isopropyl group at the

-position significantly retards nucleophilic attack. Standard carbodiimide couplings (EDC/HOBt) are often too slow, leading to high rates of activated ester hydrolysis before coupling occurs. -

Pyridine Moiety: The pyridine nitrogen (

) acts as a competitive base. It can form -

Chiral Vulnerability: The C-H bond at the chiral center is activated by the electron-deficient pyridine ring. While amines are generally configurationally stable, the combination of high temperatures and strong bases (e.g., DBU, excess DIPEA) can induce racemization via a deprotonation/reprotonation mechanism.

Reagent Selection Matrix

| Feature | HATU / HOAt | T3P (Propylphosphonic anhydride) | EDC / HOBt |

| Reactivity | Highest. Essential for this sterically hindered amine. | High. Slower than HATU but cleaner. | Low. Not recommended for this substrate. |

| Racemization Risk | Moderate. High risk if base equivalents > 3.0. | Lowest. Acidic buffering suppresses base-catalyzed epimerization. | Low. |

| Workup | Difficult. Requires chromatography to remove tetramethylurea byproducts. | Excellent. Water-soluble byproducts removed by extraction.[1] | Moderate. Urea byproducts can be stubborn. |

| Use Case | Small scale (<100 mg), difficult acids. | Scale-up (>1 g), chiral preservation. | Avoid. |

Experimental Protocols

Protocol A: High-Throughput Synthesis (HATU Method)

Best for: Small scale (10–100 mg), combinatorial chemistry, and unreactive carboxylic acids.

Reagents:

-

Carboxylic Acid (1.0 equiv)[2]

-

(S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine (1.1 equiv)

-

HATU (1.1 – 1.2 equiv)[3]

-

HOAt (0.5 equiv) - Critical additive to boost kinetics for the hindered amine.

-

DIPEA (Hunig’s Base) (2.5 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add DIPEA (1.0 equiv only) and stir at 0°C for 5 minutes. Note: Staggering the base prevents immediate racemization of the activated ester.

-

Amine Addition: Add the solution of (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine (1.1 equiv) and HOAt (0.5 equiv) in DMF.

-

Scavenging: Add the remaining DIPEA (1.5 equiv) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Workup: Dilute with EtOAc, wash with saturated

(x2) and Brine (x1). Dry over

Protocol B: Scalable & Chiral-Safe (T3P Method)

Best for: Gram-scale, GMP workflows, and preventing racemization.

Reagents:

-

Carboxylic Acid (1.0 equiv)[2]

-

Amine (1.1 equiv)

-

T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)

-

Base: N-Methylmorpholine (NMM) or Pyridine (3.0 equiv)

-

Solvent: 2-MeTHF or EtOAc (Green solvents preferred).

Step-by-Step Procedure:

-

Charge: To a reactor/flask, add Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and solvent (EtOAc, 5–10 volumes).

-

Cooling: Cool the mixture to 0–5°C.

-

Base Addition: Add NMM (3.0 equiv). Note: NMM is a milder base than DIPEA, reducing risk of deprotonating the benzylic position.

-

Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 20 minutes. The exotherm must be controlled.

-

Reaction: Stir at RT for 12 hours. T3P kinetics are slower but cleaner.

-

Workup (The "Self-Cleaning" Step):

-

Add water (5 volumes). Stir for 15 mins.

-

Separate layers. The T3P byproducts (propylphosphonic acid) are water-soluble.[1]

-

Wash organic layer with 0.5 M NaOH (to remove unreacted acid) and then Brine.

-

Concentrate to yield product (often requiring no chromatography).

-

Visualization of Workflows

Figure 1: Decision Matrix & Reaction Mechanism

This diagram illustrates the logic flow for selecting conditions and the mechanistic pathway for the T3P coupling, highlighting the "Chiral Safe" zone.

Caption: Decision tree for selecting coupling reagents based on scale and chiral fidelity requirements.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<30%) | Steric hindrance of the isopropyl group blocks approach. | Switch to Protocol A (HATU). Increase temperature to 40°C. Add 0.5 equiv HOAt to generate a smaller, more reactive active ester. |

| Racemization (ee% drops) | Base-mediated deprotonation of the benzylic proton. | Switch to Protocol B (T3P). Use Pyridine or NMM instead of DIPEA/TEA. Lower reaction temperature to 0°C. |

| N-Acyl Urea Formation | Rearrangement of O-acyl isourea (common with EDC). | Abandon Carbodiimides. This is a symptom of slow amine attack. Use T3P or HATU which do not form this byproduct. |

| Pyridine Poisoning | Substrate pyridine ring binding to catalyst. | Avoid metal-catalyzed amidation. Ensure >2.5 equiv of base is used to keep the pyridine nitrogen unprotonated and non-interfering. |

References

-

Dunetz, J. R., et al. (2011). "T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Preparation of Amides and Peptides."[1] Organic Letters.

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

-

Petersson, M. J., et al. (2014). "Fit for Purpose: T3P in the Synthesis of a Complex TRPV1 Antagonist." Organic Process Research & Development.

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive."[6] Journal of the American Chemical Society.

Sources

Application Note: Strategic Synthesis & Utilization of (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine

Abstract & Strategic Context

The chiral amine (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine (CAS: Generic structure ref) represents a high-value pharmacophore found in various bioactive molecules, particularly kinase inhibitors (e.g., p38 MAP kinase pathways) and histamine H2 receptor agonists . Its structural motif—a pyridine ring attached to a chiral center with a bulky isopropyl group—confers significant metabolic stability and potency but presents a steric challenge for traditional nucleophilic synthesis.

This Application Note provides a definitive guide to synthesizing this intermediate with >99% enantiomeric excess (ee). We contrast the modern Biocatalytic Transamination route (Process A) against the classical Ellman’s Sulfinamide auxiliary route (Process B), recommending the former for scale-up efficiency and green chemistry compliance.

Key Applications

-

Kinase Inhibition: Precursor for pyridyl-amide based inhibitors targeting oncology pathways.

-

CNS Agents: Building block for histamine analogs and neurotransmitter modulators.

-

SGLT/Metabolic Targets: Structurally homologous to intermediates used in next-generation gliflozin analogs.

Retrosynthetic Analysis

The synthesis of the target amine (1) is best approached by disconnecting the C-N bond. The most direct precursor is the corresponding ketone, 2-methyl-1-(pyridin-3-yl)propan-1-one (2).

Figure 1: Retrosynthetic disconnection showing the primary ketone precursor.

Protocol A: Biocatalytic Synthesis (Recommended)

This route utilizes an (S)-selective Omega-Transaminase (ω-TA) .[1] It is superior to chemical reduction due to the elimination of heavy metals and the ability to achieve >99% ee in a single step under mild aqueous conditions.

Mechanism

The enzyme transfers an amino group from a sacrificial donor (Isopropylamine) to the prochiral ketone substrate using Pyridoxal-5'-phosphate (PLP) as a cofactor.

Materials & Reagents

| Component | Specification | Role |

| Substrate | 2-methyl-1-(pyridin-3-yl)propan-1-one | Starting Material |

| Enzyme | Codexis ATA-256 or Vibrio fluvialis ω-TA | Biocatalyst |

| Cofactor | Pyridoxal-5'-phosphate (PLP) | Co-enzyme |

| Amine Donor | Isopropylamine (IPA) | NH2 Source |

| Buffer | Potassium Phosphate (100 mM, pH 7.5) | Reaction Medium |

| Co-solvent | DMSO (10% v/v) | Solubility Enhancer |

Step-by-Step Protocol

-

Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Add 1 mM PLP (Pyridoxal-5'-phosphate).

-

Substrate Solution: Dissolve 500 mg of the ketone substrate in 10 mL DMSO.

-

Reaction Initiation:

-

To the buffer solution, add 1.0 M Isopropylamine (adjusted to pH 7.5 with HCl).

-

Add the substrate/DMSO solution.

-

Add 50 mg of Lyophilized ω-Transaminase enzyme.

-

-

Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

-

Critical Control Point: Monitor pH every 6 hours; IPA consumption can shift pH. Re-adjust to 7.5 using 1M HCl if necessary.

-

-

Work-up:

-

Quench reaction by adding 10 mL of 5M NaOH (pH > 11).

-

Extract 3x with Methyl tert-butyl ether (MTBE).

-

Dry organic layer over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: The crude amine is often >95% pure. If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH 90:9:1).

Figure 2: Biocatalytic transamination workflow utilizing PLP cofactor recycling.

Protocol B: Chemical Synthesis (Ellman's Auxiliary)

If the specific enzyme is unavailable, the diastereoselective addition of a Grignard reagent to a chiral sulfinylimine is the robust chemical alternative.

Step-by-Step Protocol

-

Imine Formation:

-

React 3-pyridinecarboxaldehyde with (S)-(-)-tert-Butanesulfinamide in THF.

-

Add Ti(OEt)₄ (2.0 equiv) as a Lewis acid/dehydrating agent.

-

Stir 16h at RT. Quench with brine, filter, and concentrate to yield the chiral N-sulfinyl imine.

-

-

Grignard Addition:

-

Dissolve the sulfinyl imine in anhydrous DCM at -78°C.

-

Slowly add Isopropylmagnesium chloride (2.0 equiv).

-

Mechanistic Note: The bulky tert-butyl group directs the nucleophilic attack to the Re-face, yielding the (S,S)-sulfinamide intermediate.

-

Warm to RT and stir for 4 hours.

-

-

Deprotection:

-

Treat the intermediate with 4M HCl in Dioxane/MeOH (1:1).

-

Stir for 1 hour to cleave the sulfinyl group.

-

Basify with NaOH and extract to yield the free amine.

-

Quality Control & Analytical Methods

Validation of the chiral center is non-negotiable.

HPLC Method for Enantiomeric Excess[2]

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Pyridine absorption).

-

Expected Retention:

-

(R)-Enantiomer: ~8.5 min

-

(S)-Enantiomer: ~11.2 min (Target)

-

NMR Characterization (¹H NMR, 400 MHz, CDCl₃)

-

δ 8.5 (d, 2H, Pyridine) : Characteristic downfield shift.

-

δ 3.8 (d, 1H, CH-NH₂) : Chiral proton.

-

δ 1.8 (m, 1H, CH-Isopropyl) : Multiplet splitting.

-

δ 0.9 (dd, 6H, Methyls) : Diastereotopic methyl groups confirming the chiral environment.

Safety & Handling

-

Pyridine Derivatives: Known skin irritants and potential CNS depressants. Handle in a fume hood.

-

Isopropylamine: Highly flammable and corrosive. Use proper grounding during transfer.

-

Enzymes: Sensitizers. Avoid inhalation of lyophilized powder.

References

-

Transaminase Biocatalysis Review

-

Specific Pyridyl-Amine Synthesis (Biaryl Ketones)

-

Ellman Auxiliary Method

- Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 2002.

-

Chiral HPLC Methods for Pyridines

Sources

- 1. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [repository.kaust.edu.sa]

- 4. researchgate.net [researchgate.net]

- 5. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Solvent selection for reactions involving (S)-2-Methyl-1-pyridin-3-yl-propylamine

[1][2]

Executive Summary & Compound Profile

This guide provides a technical framework for solvent selection involving (S)-2-Methyl-1-pyridin-3-yl-propylamine (CAS: 1187930-90-0).[1][2] This intermediate is a critical chiral building block in the synthesis of GPCR modulators (e.g., S1P1 agonists) and kinase inhibitors.

The selection of solvents for this compound is governed by three competing physicochemical factors:

-

Dual Basicity: The molecule contains a primary aliphatic amine (

) and a pyridine nitrogen ( -

Chiral Fragility: The

-proton is "pyridylic" (benzylic-like but electron-deficient), making it susceptible to deprotonation and subsequent racemization under basic conditions in polar aprotic solvents.[1][2] -

Lipophilicity: The isopropyl group confers significant solubility in non-polar solvents, distinguishing it from simpler aminomethyl pyridines.

Physicochemical Snapshot

| Property | Value / Characteristic | Implication for Solvent Selection |

| Molecular Formula | Moderate molecular weight (150.22 g/mol ).[1][2] | |

| Chirality | (S)-Enantiomer | High Risk: Avoid strong bases in DMSO/DMF to prevent racemization.[1][2] |

| H-Bonding | Donor (2), Acceptor (2) | Soluble in alcohols; requires polar aprotic solvents for high-concentration reactions.[1][2] |

| LogP | ~1.8 (Predicted) | Good solubility in DCM, EtOAc, THF; poor in Hexanes without co-solvent. |

Solvent Selection Matrix

The following matrix categorizes solvents based on their utility for specific unit operations involving this amine.

| Solvent Class | Examples | Recommended Application | Technical Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Amide Coupling, Acylation | Excellent solubility; low boiling point allows easy removal.[1][2] Low risk of racemization compared to DMF.[2] |

| Polar Aprotic | DMF, DMSO, NMP | SNAr, High-T Reactions | High solubility but high risk .[2] Solvates cations, leaving basic anions "naked" and reactive, accelerating |

| Ethers | THF, 2-MeTHF, MTBE | Lithiation, Grignard | 2-MeTHF is a greener alternative to THF with better phase separation in aqueous workups.[2] |

| Alcohols | Methanol, Isopropanol (IPA) | Salt Formation, Hydrogenation | Protic nature stabilizes the amine via H-bonding.[2] IPA is ideal for crystallizing tartrate or HCl salts to upgrade ee%.[2] |

| Esters | Ethyl Acetate (EtOAc), IPM | Extraction, Workup | Good partition coefficient for the free base. Not suitable for strong nucleophilic reactions due to potential transacylation.[2] |

Critical Application Notes

A. Racemization Control in Amide Couplings

The Mechanism: The pyridine ring acts as an electron-withdrawing group (EWG), increasing the acidity of the benzylic

Mitigation Strategy:

-

Preferred Solvent: DCM or THF.[2]

-

Base Selection: Use mild bases like N-methylmorpholine (NMM) or collidine rather than DBU or excess TEA.[1][2]

-

Additives: Use HOBt or HOAt to accelerate coupling, reducing the time the amine is exposed to basic conditions.

B. Salt Formation for Enantiomeric Enrichment

If the optical purity drops (e.g., <95% ee), recrystallization as a salt is the most effective recovery method.

Experimental Protocols

Protocol 1: Solubility & Stability Screening

Objective: Determine the maximum stable concentration without racemization.

-

Preparation: Weigh 10 mg of this compound into 5 GC vials.

-

Solvent Addition: Add 100

L of the following solvents to separate vials: DCM, THF, DMF, MeOH, Toluene. -

Stress Test: Add 1.0 eq of DIPEA to each vial. Cap and heat to 40°C for 4 hours.

-

Analysis: Dilute with mobile phase and analyze via Chiral HPLC (Column: Chiralpak AD-H or equivalent; Mobile Phase: Hexane/IPA/DEA).

-

Criteria: Any solvent showing >0.5% increase in the (R)-enantiomer is rejected for high-temperature applications.[1][2]

Protocol 2: Racemization-Free Amide Coupling

Objective: Couple with a carboxylic acid (R-COOH) while maintaining >99% ee.[1][2]

Reagents:

-

Coupling Agent: HATU (1.1 eq) or T3P (50% in EtOAc)[2]

-

Base: DIPEA (2.5 eq)[2]